3-(3,4-Dimethylphenoxy)propan-1-ol
Description
3-(3,4-Dimethylphenoxy)propan-1-ol is a phenolic alcohol derivative characterized by a propanol backbone substituted with a 3,4-dimethylphenoxy group. These compounds are often explored in pharmaceutical and chemical synthesis due to their reactivity and biological activity .
Properties
IUPAC Name |
3-(3,4-dimethylphenoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8,12H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFGBFYEZKNTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenoxy)propan-1-ol typically involves the reaction of 3,4-dimethylphenol with epichlorohydrin in the presence of a base, followed by reduction of the resulting epoxide. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: 3-(3,4-Dimethylphenoxy)propan-1-one
Reduction: 3-(3,4-Dimethylphenoxy)propan-1-amine
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
3-(3,4-Dimethylphenoxy)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme functions.
Modulating signaling pathways: Affecting cellular communication and response mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(3,4-Dimethylphenoxy)propan-1-ol with key analogs based on substituents, molecular properties, and applications inferred from the evidence:
Key Observations:
Substituent Effects: Methyl vs. Amino and Fluorine Substituents: The amino group in (+)-2-amino-3-(3,4-difluoro)-phenyl-propan-1-ol introduces basicity, while fluorine atoms enhance metabolic stability, distinguishing it from the target compound .
Physicochemical Properties: The density and flash point of 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (0.875 g/cm³, 73.9°C) suggest that alkylamino substituents lower volatility compared to phenolic derivatives .
Applications: Piperazine derivatives (HBK series) demonstrate substituent-dependent pharmacological activity, suggesting that this compound could serve as a precursor for bioactive molecules .
Research Findings and Limitations
- Synthetic Utility: 3-(3,4-Dimethoxyphenyl)propan-1-ol is oxidized to its aldehyde form for further synthesis, indicating that this compound may undergo similar transformations .
- Safety Data: While safety protocols for handling propanol derivatives emphasize protective equipment (e.g., chemical-resistant gloves, respirators), specific toxicity data for this compound remain unavailable .
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